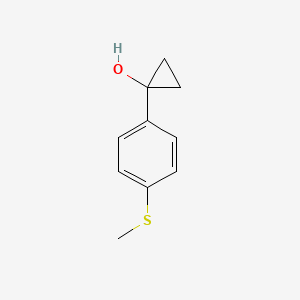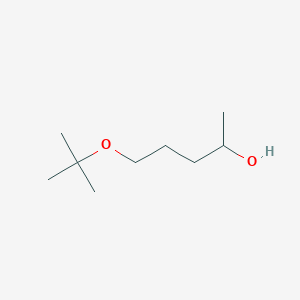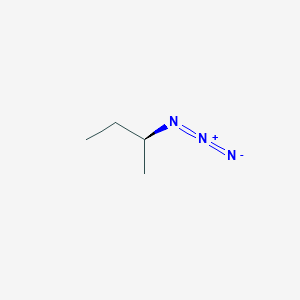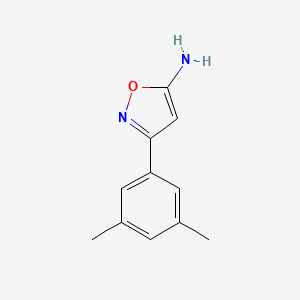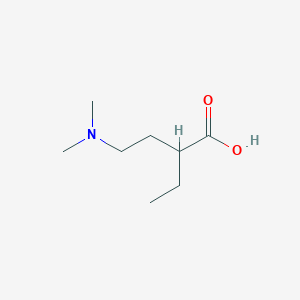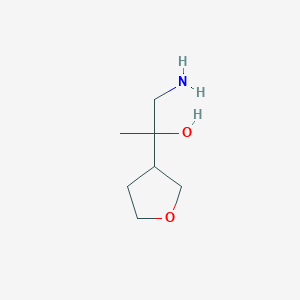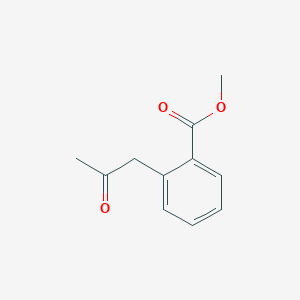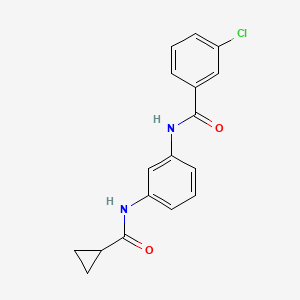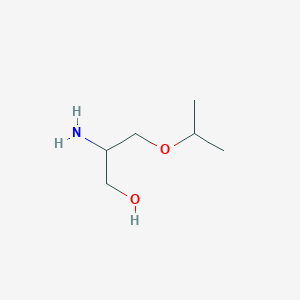
2-Amino-3-isopropoxypropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-isopropoxypropan-1-ol is an organic compound with the molecular formula C6H15NO2. It is a chiral molecule, often used in various chemical and pharmaceutical applications due to its unique structure and properties. This compound is characterized by the presence of an amino group, a hydroxyl group, and an isopropoxy group attached to a propane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-isopropoxypropan-1-ol typically involves the reaction of 3-chloro-2-hydroxypropylamine with isopropyl alcohol under basic conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isopropoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the substitution process .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-isopropoxypropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ketones or aldehydes.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, primary amines, secondary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-isopropoxypropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Amino-3-isopropoxypropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The presence of the amino and hydroxyl groups allows for hydrogen bonding and electrostatic interactions with the active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-propanol: Similar structure but lacks the isopropoxy group.
3-Amino-2-propanol: Similar structure but with different positioning of the amino and hydroxyl groups.
2-Amino-3-methoxypropan-1-ol: Similar structure but with a methoxy group instead of an isopropoxy group.
Uniqueness
2-Amino-3-isopropoxypropan-1-ol is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of chiral molecules and in applications requiring specific molecular interactions .
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
2-amino-3-propan-2-yloxypropan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-5(2)9-4-6(7)3-8/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
LDZARZBJKVKKBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-{[(4-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15319168.png)


